1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride
Overview
Description
“1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride” is a chemical compound from the phenylpiperazine family . It is an intermediate of phenylpiperazine antidepressant drugs and a key starting material for synthesizing the nerve-regulating drug aripiprazole . It is also used for research and forensic purposes .
Synthesis Analysis
The synthesis of “1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride” involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method involves the charge temperature of raw material at 90 ℃-120 ℃, setting under the temperature of reaction and two- (2-chloroethyl) amine hydrochlorate generation cyclization .Molecular Structure Analysis
The molecular formula of “1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride” is C10H12Cl2N2 · HCl . Its molecular weight is 267.58 .Physical And Chemical Properties Analysis
“1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride” is a solid substance .Scientific Research Applications
Synthesis and Structural Characterization
1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is involved in the synthesis and characterization of various compounds. For instance, Ramirez-Montes et al. (2012) reported the synthesis of new 1,4-diazepanes, which are structurally characterized using techniques such as NMR, IR, HRMS, and crystal structure analysis (Ramirez-Montes et al., 2012).
Catalytic Applications
The compound plays a role in catalysis, as seen in studies by Sankaralingam & Palaniandavar (2014), who investigated manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, for olefin epoxidation (Sankaralingam & Palaniandavar, 2014).
Chemical Synthesis
Wang et al. (2014) synthesized 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, showcasing the versatility of 1,4-diazepane compounds in chemical synthesis (Wang et al., 2014).
Halogenation Studies
Research by Gorringe et al. (1969) on 2,3-dihydro-1H-1,4-diazepines, closely related to 1,4-diazepane derivatives, provided insights into the bromination and other halogenation reactions of these compounds (Gorringe et al., 1969).
Novel Synthesis Methods
Das et al. (2010) and Sotoca et al. (2009) described efficient methods for synthesizing substituted 1,4-diazepanes, demonstrating the compound's role in advancing synthetic methodologies (Das et al., 2010); (Sotoca et al., 2009).
Biomimetic Studies
Mayilmurugan et al. (2008) used 1,4-diazepane ligands in iron(III) complexes for biomimetic studies, mimicking the behavior of certain enzymes (Mayilmurugan et al., 2008).
Triazene Derivatives
Moser & Vaughan (2004) explored 1,4-diazepanes to create triazene derivatives, showcasing the compound's use in developing new chemical entities (Moser & Vaughan, 2004).
Multicomponent Reactions
Banfi et al. (2007) demonstrated the use of 1,4-diazepanes in multicomponent reactions, highlighting its utility in complex chemical processes (Banfi et al., 2007).
Oxotransferase Studies
Research by Mayilmurugan et al. (2011) on asymmetric molybdenum(VI) dioxo complexes of 1,4-diazepane derivatives provided insights into the reactivity of oxotransferases (Mayilmurugan et al., 2011).
Microwave-Assisted Synthesis
Wlodarczyk et al. (2007) used microwave irradiation for the efficient synthesis of 1,4-diazepane derivatives, indicating the compound's role in novel synthesis techniques (Wlodarczyk et al., 2007).
Hydrogen Borrowing Synthesis
Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, by diol-diamine coupling, a method that highlights the compound's role in innovative synthetic strategies (Nalikezhathu et al., 2023).
Radiolabeling Studies
Hicks et al. (1984) demonstrated the synthesis of radiolabeled 1,4-diazepine derivatives, illustrating the compound's utility in radiochemical studies (Hicks et al., 1984).
Tribenzoporphyrazines Synthesis
Donzello et al. (2008) synthesized tribenzoporphyrazines with annulated 1,4-diazepine rings, showcasing the compound's application in porphyrazine chemistry (Donzello et al., 2008).
Enzyme Model Studies
Mayilmurugan et al. (2010) used iron(III) complexes of 1,4-diazepane derivatives as models for intradiol-cleaving enzymes, highlighting the compound's role in biochemical modeling (Mayilmurugan et al., 2010).
Polymerization Catalysts
Schmid et al. (2001) synthesized nickel(II) and palladium(II) diimine complexes bearing 1,4-diazepane moieties, demonstrating the compound's application in polymerization catalysis (Schmid et al., 2001).
Antipsychotic Agent Synthesis
Ablordeppey et al. (2008) synthesized a butyrophenone analog, a diazepane derivative, as a potential antipsychotic agent, illustrating the compound's relevance in medicinal chemistry (Ablordeppey et al., 2008).
σ1 Receptor Ligands
Fanter et al. (2017) synthesized 1,4-diazepanes as novel σ1 receptor ligands, showing the compound's potential in pharmacological research (Fanter et al., 2017).
Photochemical Reactions
Rodina et al. (2016) explored the photochemical reactions of diazoketones without nitrogen elimination, highlighting the compound's utility in photochemistry (Rodina et al., 2016).
Synthesis of Rho–Kinase Inhibitor
Gomi et al. (2012) established a practical synthesis of a key intermediate of Rho–kinase inhibitor K-115, demonstrating the compound's importance in drug development (Gomi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHZHYQSYVASBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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